molecular formula C20H22FN3O4S2 B2437537 (E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate CAS No. 477488-44-1

(E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate

Cat. No.: B2437537
CAS No.: 477488-44-1
M. Wt: 451.53
InChI Key: PTJDZNJNYJDEGT-DTQAZKPQSA-N
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Description

(E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H22FN3O4S2 and its molecular weight is 451.53. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S2/c1-2-28-19(27)23-11-9-22(10-12-23)17(25)7-8-24-18(26)16(30-20(24)29)13-14-5-3-4-6-15(14)21/h3-6,13H,2,7-12H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJDZNJNYJDEGT-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiazolidinone Core : The presence of a thiazolidinone ring contributes to its biological activity.
  • Piperazine Moiety : Known for its diverse pharmacological properties, the piperazine group enhances interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds range from 0.004 to 0.03 mg/mL, indicating potent antibacterial activity. For instance, certain derivatives showed excellent activity against Escherichia coli and Enterobacter cloacae with MIC values as low as 0.004 mg/mL .
BacteriaMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.06
Bacillus cereus0.0080.06
Escherichia coli0.0040.008
Enterobacter cloacae0.0040.008

Antitumor Activity

The compound's thiazolidinone structure is associated with antitumor properties due to its ability to interact with bio-thiols and other cellular components.

  • Mechanism of Action : The compound may preferentially bind to tumor cells compared to normal cells, enhancing its anticancer effects . This selectivity is crucial for minimizing side effects associated with conventional chemotherapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thiazolidinone derivatives, including the target compound, showing that modifications in the structure significantly influenced their antimicrobial potency. The presence of a fluorine atom in the benzylidene moiety was found to enhance activity against specific bacterial strains .
  • Cytotoxicity Assessment : Cytotoxicity tests on human lung fibroblast cell lines revealed that the compound exhibited minimal toxicity at concentrations up to 10 μM, with cell viability remaining above 91%, suggesting a favorable safety profile for further development .
  • Structure-Activity Relationship (SAR) : Research indicated that variations in substituents on the thiazolidinone ring could either enhance or diminish biological activity, emphasizing the importance of chemical modifications in drug design .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives similar to (E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate possess antimicrobial effects against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. For instance, a derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells, promoting apoptosis through the activation of specific pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Case Studies

Several studies have documented the effectiveness of this compound in clinical and laboratory settings:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a compound structurally similar to this compound. The results indicated a dose-dependent increase in apoptosis in MCF-7 cells, with an apoptosis rate increase of up to 58% compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives containing the thiazolidine structure were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity.

Chemical Reactions Analysis

Reactivity of the Thiazolidinone Core

The thiazolidinone ring (4-oxo-2-thioxo) is a key reactive site due to its electron-deficient carbonyl and thiocarbonyl groups.

Nucleophilic Additions

  • Thioketone Reactivity : The 2-thioxo group undergoes nucleophilic substitution. For example, alkylation with methyl iodide in basic conditions yields S-alkyl derivatives .

  • Oxo Group Reactivity : The 4-oxo group participates in condensation reactions, such as Knoevenagel reactions, forming benzylidene derivatives (as seen in the parent compound) .

Oxidation and Reduction

  • Thioxo Oxidation : Treatment with hydrogen peroxide oxidizes the thioxo group to a sulfonic acid (-SO₃H) .

  • Ring-Opening Reactions : Strong bases (e.g., NaOH) cleave the thiazolidinone ring, generating mercaptoacetic acid derivatives.

Piperazine-Ester Reactivity

The piperazine ring and ethyl ester group contribute distinct reactivity profiles.

Ester Hydrolysis

  • Acidic/Basic Conditions : The ethyl ester hydrolyzes to a carboxylic acid under reflux with HCl (6M) or NaOH (2M) .
    Example :
    EsterHCl (aq), ΔCarboxylic Acid+EtOH\text{Ester} \xrightarrow{\text{HCl (aq), Δ}} \text{Carboxylic Acid} + \text{EtOH}
    Yield: ~85% .

Piperazine Functionalization

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylpiperazine derivatives .
    Conditions : Triethylamine, dichloromethane, 0°C → RT .

  • Alkylation : Piperazine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

Fluorinated Benzylidene Group

The 2-fluorobenzylidene moiety influences electronic and steric properties.

Electrophilic Substitution

  • Directed Reactivity : The fluorine atom directs electrophiles (e.g., nitration) to the para position relative to itself .
    Example : Nitration with HNO₃/H₂SO₄ yields a nitro derivative at the 5-position of the benzene ring .

Photochemical Isomerization

  • (E) → (Z) Isomerization : UV irradiation (λ = 365 nm) in methanol induces geometric isomerization .
    Equilibrium Ratio (E:Z) : ~3:1 after 24 hours .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Hydrolytic Degradation : Esters and thiazolidinones hydrolyze in aqueous buffers (pH >10 or <2) .

  • Photodegradation : Benzylidene isomerization and thiocarbonyl oxidation occur under UV light .

Biological Interactions

  • Enzyme Inhibition : Thiazolidinones inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4) .

  • Metabolic Pathways : Hepatic CYP450-mediated oxidation of the piperazine ring generates N-oxide metabolites .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Knoevenagel condensation : To introduce the fluorobenzylidene group into the thiazolidinone core.
  • Amide coupling : To attach the propanoyl-piperazine moiety, often using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) .
  • Esterification : Final ethyl carboxylate group introduction via reaction with ethyl chloroformate . Reaction optimization requires precise control of temperature (e.g., 0–80°C), solvent polarity, and catalyst selection.

Q. How is the compound’s structural integrity confirmed post-synthesis?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for validating stereochemistry .

Q. What are the primary biological targets of this compound?

Preliminary studies on structurally related compounds suggest:

  • NLRP3 Inflammasome Inhibition : The thiazolidinone-thioxo moiety may disrupt protein-protein interactions in inflammatory pathways .
  • Kinase Modulation : The piperazine-carboxylate group could interact with ATP-binding pockets in kinases . Target validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in amide coupling steps .
  • Catalyst Optimization : Use of Cu(I) catalysts (e.g., CuSO4_4/sodium ascorbate) for azide-alkyne cycloadditions improves regioselectivity .
  • Chromatographic Purification : Gradient elution via flash chromatography (e.g., hexane:ethyl acetate) removes by-products .

Q. What role does the fluorobenzylidene substituent play in biological activity?

  • Electron-Withdrawing Effects : The fluorine atom enhances electrophilicity, potentially increasing binding to cysteine residues in target proteins .
  • Stereochemical Influence : The (E)-configuration of the benzylidene group may optimize π-π stacking with aromatic residues in active sites . Comparative studies using (Z)-isomers or fluorine-free analogs are critical for structure-activity relationship (SAR) analysis .

Q. How should researchers address contradictions in reported biological data?

  • Assay Standardization : Discrepancies in IC50_{50} values may arise from variations in cell lines (e.g., HEK293 vs. HeLa). Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm activity .
  • Metabolic Stability Testing : Divergent in vivo efficacy data could result from differences in hepatic clearance rates. Evaluate metabolic stability using liver microsome assays .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Assess binding mode stability in target proteins (e.g., NLRP3) under physiological conditions .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks, guiding lead optimization .

Methodological Considerations

Q. How to design experiments for evaluating metabolic stability?

  • In Vitro Models : Incubate the compound with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS .
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug Design : Replace the ethyl ester with a more hydrophilic group (e.g., phosphate ester) .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .

Q. How to resolve spectral overlaps in NMR characterization?

  • 2D NMR Techniques : HSQC and HMBC correlate 1^1H-13^13C signals, clarifying ambiguous peaks in crowded spectra .
  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to minimize solvent interference .

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